

(S)-O-Methylenencecalinol physical and chemical properties

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Compound of Interest

Compound Name: (S)-O-Methylenencecalinol

Cat. No.: B014886

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An In-depth Technical Guide to **(S)-O-Methylenencecalinol**: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of **(S)-O-Methylenencecalinol**. However, a thorough search of available scientific literature and chemical databases did not yield any specific information for a compound with this name. It is possible that "**(S)-O-Methylenencecalinol**" is a novel, very recently synthesized, or less-documented compound. The information presented in this guide is based on general principles of organic chemistry and data for structurally related compounds. Researchers interested in this specific molecule may need to perform initial characterization studies to determine its properties.

Introduction

Encencalin is a known chromene derivative isolated from various plant species. Its derivatives have been a subject of interest for their potential biological activities. The "**(S)-O-Methylenencecalinol**" nomenclature suggests a specific stereoisomer (S-configuration) of an O-methylated derivative of encencalinol. The lack of available data highlights a significant knowledge gap for this particular chemical entity.

Predicted Physical and Chemical Properties

Without experimental data, the physical and chemical properties of **(S)-O-Methylencecalinol** can only be predicted based on its hypothetical structure. These predictions should be validated experimentally.

Table 1: Predicted Physical and Chemical Properties of (S)-O-Methylencecalinol

Property	Predicted Value	Notes
Molecular Formula	C ₁₅ H ₁₈ O ₃	Based on the structure of O-methylated encecalinol.
Molecular Weight	246.30 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow oil or solid	Typical for similar chromene derivatives.
Melting Point	Not available	Highly dependent on purity and crystalline form.
Boiling Point	Not available	Expected to be relatively high due to its molecular weight.
Solubility	Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane); Insoluble in water.	Common for moderately polar organic compounds.
Optical Rotation	Expected to be levorotatory	Based on the (S)-configuration, but the magnitude is unknown.

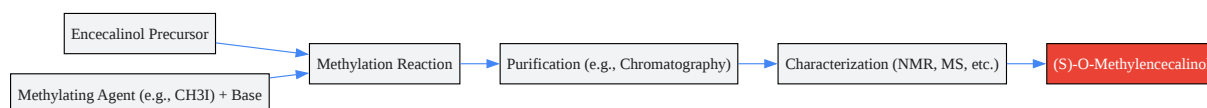
Proposed Experimental Protocols

Researchers aiming to study **(S)-O-Methylencecalinol** would need to synthesize and characterize it first. The following are proposed general experimental protocols.

Synthesis

A potential synthetic route to **(S)-O-Methylenececalinol** could involve the methylation of the corresponding encecalinol precursor using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. The stereochemistry would need to be controlled or established through chiral synthesis or separation techniques.

DOT Script for a Proposed General Synthetic Workflow:



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Caption: Proposed general workflow for the synthesis of **(S)-O-Methylenececalinol**.

Characterization

Standard analytical techniques would be required to confirm the structure and purity of the synthesized compound.

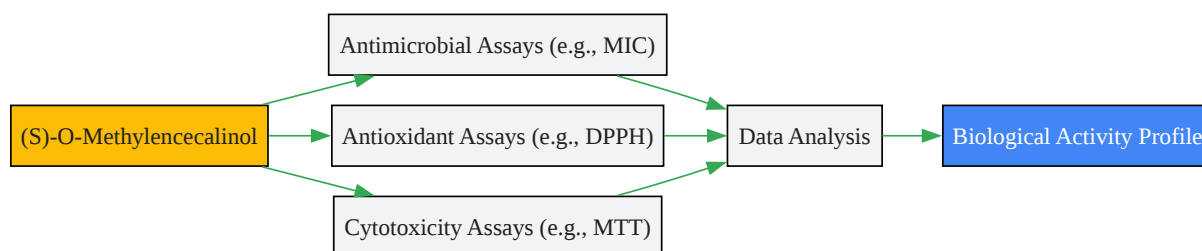
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to elucidate the chemical structure.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Potential Biological Activities and Signaling Pathways

While no biological data exists for **(S)-O-Methylenececalinol**, related chromene compounds have shown a range of activities, including antimicrobial and antioxidant effects. It would be

valuable to screen **(S)-O-Methylencecalinol** for similar properties.

DOT Script for a Hypothetical Biological Screening Workflow:



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Caption: Hypothetical workflow for the biological screening of **(S)-O-Methylencecalinol**.

Conclusion

(S)-O-Methylencecalinol represents an uncharacterized chemical entity. This guide provides a predictive framework and proposed methodologies for its synthesis, characterization, and biological evaluation. Experimental investigation is crucial to validate these predictions and uncover the potential of this novel compound for scientific and pharmaceutical applications. Researchers are encouraged to undertake these foundational studies to contribute to the body of knowledge on encecalinol derivatives.

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